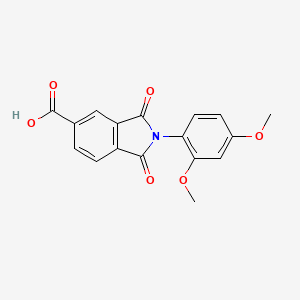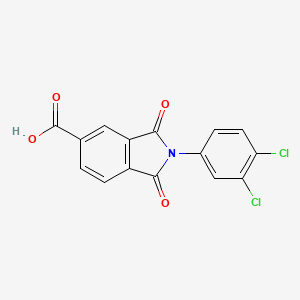
3-(2,4-Dimethylphenyl)-3'-methylpropiophenone
Descripción general
Descripción
The compound “3-(2,4-Dimethylphenyl)-3’-methylpropiophenone” is a type of ketone, which is an organic compound characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom. The remaining two bonds are to other carbon atoms or hydrocarbon radicals .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dimethylphenyl)-3’-methylpropiophenone” would likely consist of a benzene ring substituted with two methyl groups at the 2 and 4 positions, and a propiophenone group at the 3 position .Chemical Reactions Analysis
Ketones, in general, can undergo a variety of chemical reactions, including nucleophilic addition reactions, reduction to alcohols, and oxidation to carboxylic acids . The specific reactions that “3-(2,4-Dimethylphenyl)-3’-methylpropiophenone” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,4-Dimethylphenyl)-3’-methylpropiophenone” would depend on its specific structure. In general, ketones are polar compounds due to the presence of the carbonyl group, and they have higher boiling points than similar-sized hydrocarbons or ethers .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Arylation
A study by Wakui et al. (2004) demonstrated that 2-hydroxy-2-methylpropiophenone, a compound related to 3-(2,4-Dimethylphenyl)-3'-methylpropiophenone, undergoes a unique multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst. This process yields tetraarylethanes and diaryl isochromanones (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Reactions with Phenols and Aryl Halides
Chandrasekhar, Heimgartner, and Schmid (1977) explored the reactions of dimethylamino dimethyl azirine with phenols and aryl halides, contributing to the understanding of the chemical behavior of dimethylphenyl compounds (Chandrasekhar, Heimgartner, & Schmid, 1977).
Acylation and Alkylation Studies
Kasturi and Damodaran (1969) investigated the reaction of halo- and ethoxypropionic acids with dimethoxybenzene, yielding compounds including dimethoxy dimethylphenyl propiophenones. This research is relevant to understanding the chemical transformations involving this compound (Kasturi & Damodaran, 1969).
Rhodium-Mediated C–C Bond Activation
Baksi et al. (2007) studied the reaction of a compound structurally similar to this compound with rhodium, leading to the elimination and migration of methyl groups. This sheds light on the potential for metal-assisted chemical transformations of dimethylphenyl compounds (Baksi, Acharyya, Basuli, Peng, Lee, Nethaji, & Bhattacharya, 2007).
Biochemical and Toxicity Studies
Research by O'Connor and Young (1989) on the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenols, provides insights into the environmental impact and biochemical interactions of compounds like this compound (O'Connor & Young, 1989).
Safety and Hazards
The safety and hazards associated with “3-(2,4-Dimethylphenyl)-3’-methylpropiophenone” would depend on its specific physical and chemical properties. In general, handling of organic compounds should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Direcciones Futuras
The future directions for research on “3-(2,4-Dimethylphenyl)-3’-methylpropiophenone” would depend on its potential applications. If it has pharmaceutical potential, for example, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)10-9-16-8-7-14(2)11-15(16)3/h4-8,11-12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUHXZLQOEJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644665 | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-55-0 | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine](/img/structure/B3025025.png)













